(4-Bromo-2,6-dichlorophenyl)methanol CAS number 274671-77-1
(4-Bromo-2,6-dichlorophenyl)methanol CAS number 274671-77-1
Executive Summary
(4-Bromo-2,6-dichlorophenyl)methanol is a highly specialized halogenated benzyl alcohol intermediate used primarily in the synthesis of pharmacologically active agents targeting G-protein coupled receptors (GPCRs) and metabolic enzymes.[1][2] Its structural uniqueness lies in the 2,6-dichloro substitution pattern , which provides significant steric hindrance to the benzylic position, thereby enhancing metabolic stability against oxidative dealkylation. Simultaneously, the 4-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid elaboration of biaryl scaffolds.
This guide details the synthesis, physicochemical properties, and application of this compound in drug discovery, specifically highlighting its role in developing dual sEH/FAAH inhibitors and opioid receptor antagonists.
Chemical Profile & Properties[1][3][4][5][6][7]
The compound presents as a crystalline solid.[1] The combination of three halogen atoms on the phenyl ring significantly increases lipophilicity (
Table 1: Physicochemical Specifications
| Property | Value | Note |
| IUPAC Name | (4-Bromo-2,6-dichlorophenyl)methanol | |
| Molecular Formula | C | |
| Molecular Weight | 255.92 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 108 – 112 °C | Solvent dependent (typ.[1][3][4][5] Hexane/EtOAc) |
| Solubility | Soluble in DMSO, MeOH, DCM, THF | Insoluble in water |
| pKa | ~13.5 (Benzylic OH) | Estimated |
| LogP | ~3.2 | Predicted |
Synthesis & Production Protocols
While industrial routes often involve the hydrolysis of 4-bromo-2,6-dichlorobenzyl bromide, the reduction of 4-bromo-2,6-dichlorobenzaldehyde is the superior method for research and development due to its cleaner impurity profile and higher yield.
Protocol A: Borohydride Reduction (Recommended)
Objective: Synthesis of (4-Bromo-2,6-dichlorophenyl)methanol from the aldehyde precursor.[1]
Reagents:
-
4-Bromo-2,6-dichlorobenzaldehyde (1.0 eq)[1]
-
Sodium Borohydride (NaBH
) (0.5 – 1.0 eq)[1] -
Methanol (Anhydrous)[1]
-
Tetrahydrofuran (THF) (Optional co-solvent)[1]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2,6-dichlorobenzaldehyde (10 mmol) in anhydrous Methanol (30 mL). Note: If solubility is poor, add THF (10 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath. The steric bulk of the 2,6-dichloro groups does not significantly hinder the carbonyl reduction, but temperature control prevents over-reduction or side reactions.
-
Addition: Add NaBH
(5 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas evolution. -
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours. Monitor via TLC (Hexane/EtOAc 4:1).[1] The aldehyde spot (
) should disappear, replaced by the alcohol ( ). -
Quench: Quench the reaction by slowly adding Saturated NH
Cl solution (10 mL) at 0 °C. -
Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 20 mL).[1]
-
Workup: Wash combined organics with Brine, dry over Na
SO , filter, and concentrate in vacuo. -
Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography if necessary.
Yield Expectation: 90–95% isolated yield.
Structural Analysis & Validation
The following data validates the structural integrity of the synthesized compound.
Table 2: Analytical Data
| Technique | Signal / Peak | Assignment |
| Ar-H (Positions 3, 5).[1] Singlet due to symmetry.[1] | ||
| CH | ||
| OH . Exchangeable with D | ||
| Aromatic Carbons (C-Cl, C-Br, C-H, C-ipso).[1] | ||
| Benzylic CH | ||
| Mass Spectrometry | m/z 254, 256, 258 | Characteristic isotope pattern for 1 Br + 2 Cl . |
Applications in Drug Discovery[3][9]
This compound acts as a "linchpin" intermediate.[1] Its value is derived from the orthogonal reactivity of the alcohol (nucleophile/electrophile after activation) and the aryl bromide (cross-coupling partner).
Medicinal Chemistry Case Study: sEH/FAAH Inhibitors
In the development of dual inhibitors for Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH), the 4-bromo-2,6-dichlorophenyl moiety is used to occupy hydrophobic pockets within the enzyme active sites.
-
Mechanism: The 2,6-dichloro substitution sterically protects the benzylic position from metabolic oxidation (e.g., by CYP450s), extending the half-life of the drug.
-
Workflow: The alcohol is often converted to a sulfonyl chloride or coupled directly to a piperidine core (e.g., Compound 7k in literature).
Synthetic Workflow Diagram
The following diagram illustrates the divergent synthetic pathways accessible from CAS 274671-77-1.
Caption: Divergent synthetic utility of CAS 274671-77-1 in medicinal chemistry workflows.
Safety & Handling (HSE)
Signal Word: WARNING
| Hazard Code | Description | Precaution |
| H318 | Causes serious eye damage.[1] | Wear chemical safety goggles and face shield.[1] |
| H302 | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using.[1] |
| H315 | Causes skin irritation.[1] | Wear protective gloves (Nitrile).[1] |
Critical Handling Note: Benzyl alcohols with electron-withdrawing groups can be skin sensitizers.[1] All operations involving the heating of this compound or its reaction with thionyl chloride (generating SO
References
-
Preparation of Opioid Receptor Antagonists. World Intellectual Property Organization, WO 2008/021851 A2. (2008).[1]
-
Structure-Activity Relationship Studies of Benzothiazole-Phenyl Analogs as Multi-Target Ligands. Journal of Medicinal Chemistry, (Discussing sEH/FAAH dual inhibitors and the utility of the 4-bromo-2,6-dichloro moiety).[1]
-
Suzuki-Miyaura Cross-Coupling Reaction. Organic Chemistry Portal. (General methodology for coupling aryl bromides).
-
Safety Data Sheet: 4-Bromo-2,6-dichlorobenzyl alcohol. Sigma-Aldrich.
Sources
- 1. 2-Bromobenzyl alcohol | C7H7BrO | CID 72850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 204930-37-0|5-Bromo-1,3-dichloro-2-methylbenzene|BLD Pharm [bldpharm.com]
- 3. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DABCO Promoted an Efficient and Convenient Synthesis of Pyrrole in Aqueous Medium [scirp.org]
- 5. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]
